![molecular formula C12H12N2O2 B016029 2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-1-羧酸 CAS No. 6649-91-8](/img/structure/B16029.png)

2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-1-羧酸

描述

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, also known as THPICA, is a naturally occurring compound found in plants and fungi. It is a member of the indole family of compounds, which are known for their pharmacological properties. THPICA has recently become of interest to the scientific community due to its potential applications in the fields of medicine and biochemistry.

科学研究应用

抗癌剂

该化合物已用于设计和合成新型抗癌剂 . 通过引入烷基或芳烷基和磺酰基,设计了一系列 2,3,4,5-四氢-1H-吡啶并-[4,3-b]吲哚衍生物,这些基团被认为是一些抗肿瘤药物的药效团 . 这些化合物对癌细胞表现出中等至极佳的抗增殖活性 .

神经退行性疾病

该化合物已用于神经退行性疾病的研究 . 它用于合成用于生物学研究的分子,包括评估哈尔明衍生物的细胞毒性和杀虫活性 .

生物碱合成

它已被用于生物碱合成 . 生物碱是一类天然存在的化学化合物,主要含有碱性氮原子。它们具有广泛的药理活性,并用于医药、娱乐性药物或迷幻仪式。

杀虫活性

<a data-citationid="52c90654-ceba-5f62-e821-6f08dd4e9152-30-group" h="ID=SERP,5017.1" href="https://link.springer.com

作用机制

Target of Action

The primary target of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acid, is the Protein Disulfide Isomerase (PDI) . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold. This compound has also been identified as an estrogen receptor modulator .

Mode of Action

This compound acts as a PDI inhibitor . It was first identified in a screen for compounds that prevent apoptosis induced by mutant huntingtin protein . The actions of this inhibitor helped to identify a new mechanism in which a cell death pathway is regulated by protein misfolding via PDI upregulation . As an estrogen receptor modulator, it interacts with estrogen receptors and modulates their activity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the protein folding process and cell death pathways . By inhibiting PDI, it impacts the protein folding process, which can lead to the prevention of apoptosis (programmed cell death) induced by certain misfolded proteins . It also affects the estrogen receptor signaling pathway .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso, which could potentially enhance its bioavailability .

Result of Action

The result of the compound’s action is the suppression of apoptosis induced by certain misfolded proteins, such as the mutant huntingtin protein . This can protect cells, such as rat neurons, from cell death triggered by certain peptides . As an estrogen receptor modulator, it can also have effects on the treatment of cancer .

Action Environment

It’s worth noting that the compound is stable at temperatures of 2-8°c

生化分析

Biochemical Properties

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid has been identified as an estrogen receptor modulator . This suggests that it interacts with estrogen receptors, which are proteins that bind the hormone estrogen and mediate its effects in the body .

Cellular Effects

In terms of cellular effects, 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid has been associated with anti-cancer activity . It has shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid involves its interaction with estrogen receptors . As an estrogen receptor modulator, it can bind to these receptors and influence their activity, potentially leading to changes in gene expression .

属性

IUPAC Name |

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-4,11,13-14H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCIVVYTCDKDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904174 | |

| Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6649-91-8 | |

| Record name | 1H-Pyrido(3,4-b)indole-1-carboxylic acid, 2,3,4,9-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006649918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

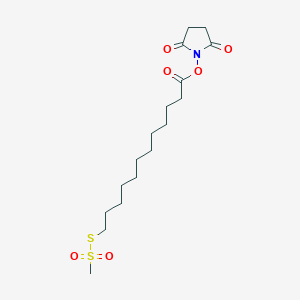

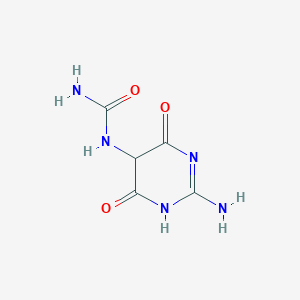

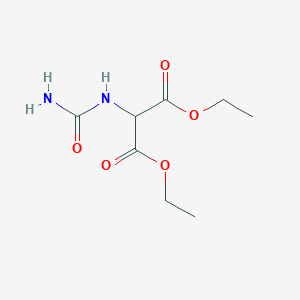

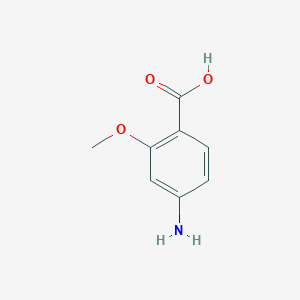

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid in organic synthesis?

A: This compound plays a crucial role in constructing diverse tetrahydro-β-carbolinediketopiperazine ring systems. These ring systems are found in various indole alkaloids, which have a wide range of biological activities. A study demonstrated its use in a novel synthetic strategy involving a Pictet–Spengler reaction followed by an Ugi-4CR and deprotection-cyclization reactions []. This approach allows for the efficient creation of structurally diverse compounds that could hold potential for medicinal chemistry applications.

A: While the provided abstracts do not delve into the specific decarboxylation mechanism of 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acid within biological systems, one abstract mentions that pyridoxal-5'-phosphate might play a catalytic role in this process []. Further research is needed to fully elucidate the mechanism and its implications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。